molecular formula C17H13N3O6 B4611511 1-(4-ethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-ethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4611511
M. Wt: 355.30 g/mol
InChI Key: MYZNEZJSXUKWQD-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C17H13N3O6 and its molecular weight is 355.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.08043514 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Innovative synthetic methods have been developed for nitro and hydroxyphenyl functionalized pyrimidinones, which are crucial for various pharmaceutical applications. For instance, Savant et al. (2015) described the synthesis of a novel nitro and 2-hydroxyphenyl functionalized pyrimidinone using specific reagents and catalysts, showcasing advanced techniques in organic synthesis which could be relevant for synthesizing compounds like the one you're interested in (Savant et al., 2015).

Crystal and Molecular Structure Analysis

Understanding the crystal and molecular structure of synthesized compounds is essential for their application in scientific research. Studies like the one by Mohan et al. (2003) provide insights into the structural characteristics of pyrimidinethione derivatives, which are important for their functionality and potential applications (Mohan et al., 2003).

Applications in Materials Science

Organic Phosphors

Kumar et al. (2014) synthesized organic phosphors based on pyrimidinetrione derivatives, demonstrating their potential use in luminescent materials. The study highlights the synthesis and photoluminescence properties of these compounds, indicating their applicability in creating new materials with desired luminescent properties (Kumar et al., 2014).

Potential Pharmaceutical Applications

Antiproliferative Agents

The structure and bioactivity of compounds related to your query have been explored for their antiproliferative properties. Werneburg and Hertweck (2008) discussed the total synthesis of a compound with potential antiproliferative effects, suggesting the relevance of such compounds in developing new pharmaceuticals (Werneburg & Hertweck, 2008).

Properties

IUPAC Name

(5Z)-1-(4-ethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6/c1-2-10-3-5-11(6-4-10)19-16(22)13(15(21)18-17(19)23)9-12-7-8-14(26-12)20(24)25/h3-9H,2H2,1H3,(H,18,21,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZNEZJSXUKWQD-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-(4-ethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-(4-ethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-(4-ethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(4-ethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(4-ethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.